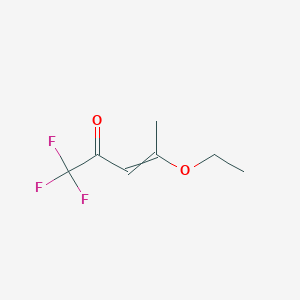
4-Ethoxy-1,1,1-trifluoropent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-1,1,1-trifluoropent-3-en-2-one is an organic compound with the molecular formula C6H7F3O2. It is a colorless to light yellow liquid at room temperature and is known for its unique chemical properties, making it valuable in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1,1,1-trifluoropent-3-en-2-one typically involves the reaction of vinyl ethyl ether with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out in a continuous reactor, which allows for efficient and rapid synthesis . The reaction conditions include maintaining a low temperature to control the reaction rate and prevent decomposition of the product.
Industrial Production Methods
In industrial settings, the continuous synthesis method is preferred due to its efficiency and safety. The raw materials are continuously introduced into the reactor, and the product is continuously extracted, reducing the risk of product loss and safety hazards associated with batch production .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1,1,1-trifluoropent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Ethoxy-1,1,1-trifluoropent-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Acts as a precursor for the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-1,1,1-trifluoropent-3-en-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
- 4-Methoxy-1,1,1-trifluoropent-3-en-2-one
- 4-Ethoxy-1,1,1-trifluoropent-2-en-2-one
Uniqueness
4-Ethoxy-1,1,1-trifluoropent-3-en-2-one is unique due to its specific combination of ethoxy and trifluoromethyl groups, which impart distinct chemical properties. This makes it particularly useful in applications requiring high reactivity and stability under various conditions.
Biological Activity
4-Ethoxy-1,1,1-trifluoropent-3-en-2-one is a fluorinated organic compound that has gained attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.
- Molecular Formula : C6H7F3O2
- Molecular Weight : 182.12 g/mol
- IUPAC Name : 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
- Physical State : Liquid at room temperature
- Boiling Point : 51-53 °C at 12 mmHg
Synthesis
The synthesis of this compound typically involves the reaction of ethyl acetoacetate with trifluoroacetyl chloride in the presence of a base. This process yields a compound that can be further modified for various applications in organic synthesis and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve binding affinity to enzymes and receptors.
Antimicrobial Activity
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. In studies involving various bacterial strains, this compound demonstrated significant inhibitory effects, suggesting potential as an antimicrobial agent.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies show that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell signaling pathways associated with cell survival and proliferation.
Case Studies
Drug Development
The unique properties of this compound make it a valuable scaffold for drug development. Its ability to modify biological responses through structural variations allows researchers to design new therapeutic agents with improved efficacy and reduced side effects.
Organic Synthesis
In organic synthesis, this compound serves as an important building block for creating more complex fluorinated compounds. Its reactivity can be harnessed for developing new materials and pharmaceuticals.
Properties
CAS No. |
144219-75-0 |
|---|---|
Molecular Formula |
C7H9F3O2 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
4-ethoxy-1,1,1-trifluoropent-3-en-2-one |
InChI |
InChI=1S/C7H9F3O2/c1-3-12-5(2)4-6(11)7(8,9)10/h4H,3H2,1-2H3 |
InChI Key |
MJWKHBFRFQWARS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CC(=O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















